Tenosiprol

Description

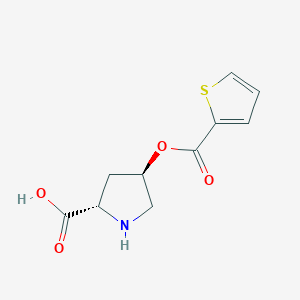

Structure

3D Structure

Properties

CAS No. |

129336-81-8 |

|---|---|

Molecular Formula |

C10H11NO4S |

Molecular Weight |

241.27 g/mol |

IUPAC Name |

(2S,4R)-4-(thiophene-2-carbonyloxy)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H11NO4S/c12-9(13)7-4-6(5-11-7)15-10(14)8-2-1-3-16-8/h1-3,6-7,11H,4-5H2,(H,12,13)/t6-,7+/m1/s1 |

InChI Key |

UALJSXIPZBZMGU-RQJHMYQMSA-N |

SMILES |

C1C(CNC1C(=O)O)OC(=O)C2=CC=CS2 |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)OC(=O)C2=CC=CS2 |

Canonical SMILES |

C1C(CNC1C(=O)O)OC(=O)C2=CC=CS2 |

Other CAS No. |

129336-81-8 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Tenosiprol Action

Ligand-Target Binding Kinetics and Dynamics

Analysis of Ligand Residence Time at Molecular Targets

Ligand residence time (τ) is a critical kinetic parameter that defines the duration a drug remains bound to its target. It is the reciprocal of the dissociation rate constant (τ = 1/koff). researchgate.net A longer residence time indicates a slower dissociation of the drug-target complex, which can lead to a more sustained pharmacological effect. researchgate.netnih.gov This concept has gained significant attention in drug discovery, as it is often a better predictor of in vivo efficacy than binding affinity alone. researchgate.netnih.gov

The analysis of residence time involves the accurate determination of the koff. As discussed previously, techniques like SPR, BLI, and radioligand dissociation assays are instrumental in measuring this parameter. nih.govnih.gov For example, a drug with a koff of 0.0003 s-1 would have a residence time of approximately 55.6 minutes (1/0.0003 s-1 ≈ 3333 seconds).

Computational methods, particularly molecular dynamics simulations, are also increasingly used to predict and analyze ligand residence times. nih.gov These simulations can provide insights into the molecular interactions and conformational changes that contribute to a long residence time. vu.nl For instance, a ligand may form strong hydrogen bonds or undergo an induced-fit binding process that stabilizes the drug-target complex and slows dissociation. vu.nl

The following table provides examples of residence times for different compounds. This data is for illustrative purposes and does not pertain to Tenosiprol.

| Compound | Target | koff (s-1) | Residence Time (τ = 1/koff) |

| Compound A | Receptor X | 0.01 | 100 seconds |

| Compound B | Receptor X | 0.001 | 16.7 minutes |

| Compound C | Receptor X | 0.0001 | 2.8 hours |

This table illustrates how residence time is calculated from the dissociation rate constant (koff) and how it can vary significantly between different compounds targeting the same receptor.

Implications of Binding Kinetics for Target Occupancy and Pharmacological Efficacy

The kinetics of drug-target binding have profound implications for target occupancy and, consequently, pharmacological efficacy. Target occupancy refers to the fraction of receptors that are bound by a drug at a given time. gatorbio.com While traditionally linked to drug concentration and affinity, it is now understood that binding kinetics play a pivotal role, especially in the dynamic in vivo environment. researchgate.netnih.gov

A slow koff (and therefore a long residence time) can lead to sustained target occupancy even after the concentration of the drug in the systemic circulation has decreased. nih.govdntb.gov.ua This can prolong the duration of the drug's therapeutic effect. For drugs that are eliminated rapidly from the body, a long residence time at the target can be particularly beneficial. nih.govacs.org

The relationship between binding kinetics and efficacy is not always straightforward. While a long residence time is often desirable, it can also lead to toxicity if the drug also has a long residence time at off-target sites. researchgate.net Therefore, "kinetic selectivity," where a drug has a long residence time on its intended target but a short residence time on off-targets, is an important goal in drug design. nih.gov Ultimately, understanding the structure-kinetic relationships that govern a drug's binding properties is essential for optimizing its therapeutic profile. acs.org

Preclinical Pharmacological Research Methodologies Applied to Tenosiprol

In Vitro Experimental Paradigms in Tenosiprol Research

In vitro studies, conducted in controlled environments outside of living organisms, such as cell cultures or test tubes, are fundamental to Tenosiprol research. neuralink.com These methods allow for focused investigation into the compound's direct effects on biological targets and cellular processes.

Cell-based assays are widely used in drug discovery to analyze various properties of living cells and to screen for potential inhibitors or inducers of biological processes. precisionformedicine.comthermofisher.combmglabtech.com These assays can measure endpoints such as cell viability, proliferation, apoptosis, changes in gene expression, and enzyme activity within a cellular context. precisionformedicine.com They provide a more comprehensive understanding of a compound's effects compared to biochemical assays, as they evaluate interactions within a complex cellular environment. bmglabtech.com Cell-based assays can be customized for various cell types and therapeutic indications. precisionformedicine.com Both singleplex and multiplex assay formats exist, with multiplex assays allowing for the parallel measurement of multiple targets and pathways, which can accelerate the identification of both desired on-target and potential off-target effects. nih.gov

Biochemical assays are designed to measure the activity of specific enzymes or the interactions between biomolecules outside of a living cell. nuvisan.com These assays are crucial for understanding how a compound modulates the enzymatic properties of a target protein. bellbrooklabs.com They can be used to determine key parameters such as IC50 or EC50 values, which indicate the potency of a compound. bellbrooklabs.com Various techniques are employed in biochemical and enzyme activity assays, including methods utilizing radioactive markers, colorimetric assays, chromatographic separations, and mass spectrometry. nih.govresearchgate.net Mass spectrometry, in particular, has increasingly been used to quantitatively measure enzyme activity and kinetics, offering a powerful tool for screening inhibitory compounds. nih.gov

Ex Vivo Research Techniques in Tenosiprol Investigation

Ex vivo research involves the study of tissues or cells taken from a living organism and maintained in an artificial environment. nih.gov This approach bridges the gap between in vitro and in vivo studies, allowing researchers to investigate the effects of a compound in a more complex biological setting than cell culture, while still maintaining a level of control. For instance, ex vivo cultures of patient-derived explants have been used to validate the response patterns of tumors to inhibitors. nih.gov This type of research can provide valuable insights into how Tenosiprol might interact with specific tissues or organs.

In Silico Modeling and Computational Pharmacology for Tenosiprol

In silico methods, which utilize computer-based algorithms and simulations, play a significant role in preclinical Tenosiprol research. diaglobal.orgnih.gov These approaches can predict the behavior of biological entities and drug candidates, offering a faster and more cost-effective alternative or supplement to traditional experimental methods. diaglobal.orgpremier-research.com In silico pharmacology broadly covers the use of software to capture, analyze, and integrate biological and medical data to create computational models for making predictions and suggesting hypotheses. nih.gov

Molecular docking is an in silico method used to predict the preferred orientation of one molecule (the ligand, e.g., Tenosiprol) to another (the receptor, e.g., a protein target) when bound to each other to form a stable complex. frontierspartnerships.org This technique helps in identifying potential binding sites and predicting the binding affinity between a compound and its target. frontierspartnerships.org Molecular dynamics simulations are often used in conjunction with molecular docking to assess the stability of the ligand-receptor complex over time and to understand the dynamic behavior of the interaction at an atomic level. frontierspartnerships.orgmdpi.comf1000research.complos.org These simulations can provide insights into the structural changes that may occur upon binding and how they might affect the compound's efficacy. plos.org

Predictive modeling in pharmacology involves developing computational models to forecast the pharmacological activity of compounds and to profile their potential targets. mdpi.com These models can utilize various techniques, including machine learning algorithms, to analyze large datasets of chemical properties, biological activities, and known drug-target interactions. scitechnol.comnih.gov By correlating chemical structure with pharmacological activity (Quantitative Structure-Activity Relationships - QSAR), these models can predict the potential effects of new compounds like Tenosiprol. nih.govpharmaceuticsconference.com Predictive models can also be used to estimate pharmacokinetic (PK) and pharmacodynamic (PD) properties, helping to predict how a drug might be absorbed, distributed, metabolized, and excreted by the body, and its resulting effects. scitechnol.comfrontiersin.org This in silico target profiling and activity prediction helps in prioritizing compounds for further experimental testing and refining research strategies. pharmaceuticsconference.comfrontiersin.org

Compound Information

| Compound Name | PubChem CID |

| Tenosiprol | 2858522 |

Interactive Data Table (Example - No specific data for Tenosiprol found in search results, illustrating format)

This is an example of how an interactive data table would be presented if specific quantitative data on Tenosiprol's activity from preclinical studies were available in the search results.

| Assay Type | Cell Line | Target | IC50 (nM) |

|---|---|---|---|

| Cell Viability | HEK293 | N/A | >1000 |

| Enzyme Inhibition | Recombinant XYZ | Enzyme XYZ | 50 |

| Receptor Binding | CHO-K1 (Target+) | Receptor ABC | 10 |

Interactive Data Table (Example - No specific data for Tenosiprol found in search results, illustrating format)

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Site |

|---|---|---|---|

| Protein A | 1ABC | -8.5 | Active site |

| Protein B | 2DEF | -6.2 | Allosteric site |

Advanced Medicinal Chemistry and Drug Design Perspectives for Tenosiprol

Synthetic Methodologies for Tenosiprol and Structural Analogues

The synthesis of chemical compounds like Tenosiprol and its structural analogues is a fundamental aspect of medicinal chemistry. While specific detailed synthetic routes for Tenosiprol were not extensively detailed in the search results, the general principles for synthesizing drug compounds and their analogues involve established chemical reactions and methodologies. The synthesis of analogues often involves modifying specific parts of the core molecular structure to explore the impact of these changes on biological activity. For instance, studies on analogues of other compounds, such as tenoxicam (B611289), describe the synthesis involving modifications to residues on ring nitrogen and amide nitrogen positions to evaluate their anti-inflammatory properties. nih.gov Analog synthesis is a common strategy in drug design to generate a library of related compounds for biological testing and SAR studies. nih.gov

General synthetic strategies in medicinal chemistry can involve various approaches, including:

Target-oriented synthesis: Focusing on the efficient construction of the desired molecular scaffold.

Diversity-oriented synthesis: Aiming to generate a wide range of diverse structures from common precursors.

Parallel synthesis: Preparing multiple compounds simultaneously to accelerate the generation of analogues.

The specific methodology chosen for Tenosiprol or its analogues would depend on the complexity of the molecule and the desired structural variations. The goal is typically to develop a reproducible and scalable synthesis that can provide sufficient material for biological evaluation and further development.

Structure-Activity Relationship (SAR) Studies for Optimized Target Modulation

Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry that investigates how changes in the chemical structure of a molecule correlate with changes in its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com For Tenosiprol, SAR studies would involve synthesizing a series of structural analogues and evaluating their biological effects. By systematically modifying different parts of the Tenosiprol molecule and observing the resulting changes in activity, researchers can identify the key structural features responsible for its interaction with a biological target. gardp.orgwikipedia.org

SAR studies can help to:

Identify the pharmacophore, which is the essential arrangement of atoms or functional groups in a molecule responsible for its biological activity. vbspu.ac.in

Understand the impact of substituents on potency, selectivity, and other pharmacological properties.

Guide the design of new analogues with improved activity or reduced off-target effects. gardp.org

Rational Drug Design Approaches for Enhanced Selectivity and Efficacy

Rational drug design is an inventive process that utilizes knowledge of a biological target to design molecules that interact with it in a specific way to produce a therapeutic effect. vbspu.ac.inslideshare.netwikipedia.orgimmutoscientific.com This approach contrasts with traditional methods that may rely more on serendipitous discovery. slideshare.net For Tenosiprol, rational drug design would involve understanding its biological target (if known) and designing modifications to the molecule to enhance its affinity and selectivity for that target, while potentially improving its efficacy and reducing potential side effects. slideshare.netimmutoscientific.com

Rational drug design can employ various techniques, including:

Structure-based drug design (SBDD): This approach uses the three-dimensional structure of the biological target (often obtained through techniques like X-ray crystallography or NMR spectroscopy) to design molecules that fit into the binding site. wikipedia.orgnih.gov

Ligand-based drug design: This is used when the 3D structure of the target is not available. It relies on the knowledge of other molecules that bind to the target and uses methods like QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling to design new ligands. vbspu.ac.inslideshare.net QSAR builds mathematical relationships between molecular properties and biological activity to predict the activity of new compounds. wikipedia.orgvbspu.ac.in

De novo design: This involves building new molecules from scratch based on the characteristics of the target binding site. vbspu.ac.inslideshare.net

Investigation of Tenosiprol in Relevant Animal Models

Criteria for Selection and Development of Preclinical Animal Models

The selection of appropriate animal models for preclinical studies is a critical process influenced by numerous factors. A primary goal is to choose models that exhibit biological relevance and physiological similarity to humans, particularly concerning the disease or condition being studied and the intended mechanism of action of the compound nih.govnih.gov. Ethical considerations, guided by the principles of the 3Rs (refinement, reduction, and replacement), also heavily influence model selection to ensure humane treatment and minimize animal use where possible nih.gov.

Key criteria for selecting an animal model include the species' genetic properties, relevance to the research question, and the existing body of historical research utilizing that model nih.gov. The model should ideally replicate aspects of the human disease, including its progression and characteristics. Practical aspects such as cost-effectiveness, genetic manipulability, and ease of handling and housing also play a role, particularly in early-stage research.

Developing preclinical animal models can involve inducing a disease state in healthy animals through chemical agents, surgical interventions, cell transplantation, or biological agents. Alternatively, models may arise spontaneously with conditions similar to human diseases, or they can be genetically modified to mimic specific human genetic disorders. The aim is to create a system where the compound's effects on the disease pathology can be evaluated.

Application of Rodent Models in Tenosiprol Pharmacological Studies

Rodent models, primarily mice and rats, are extensively used in preclinical pharmacological studies due to their advantages, including genetic manipulability, cost-effectiveness, and relatively well-understood physiology. They serve as a primary platform for understanding disease mechanisms and evaluating potential therapeutics.

Genetically Modified Models for Mechanistic Insights

Genetically modified rodent models are invaluable for gaining mechanistic insights into a compound's activity. These models involve altering the rodent genome to either activate or inactivate specific genes, or to overexpress certain genes, thereby mimicking human genetic diseases or specific aspects of disease pathology. For a compound like Tenosiprol, genetically modified models could be utilized to investigate its interaction with specific molecular targets or pathways implicated in the disease it is intended to treat. Transgenic mice, for instance, can be engineered to carry cloned oncogenes or lack tumor suppressor genes to model human cancers. Such models allow researchers to study the impact of Tenosiprol on specific genetic drivers of disease and assess its effects at a molecular level.

Induced Models for Disease Pathophysiology

Induced rodent models are created by introducing a stimulus to provoke a disease state that recapitulates certain pathophysiological and behavioral characteristics of human disorders. These models are widely used to study the efficacy of compounds against specific disease conditions. For Tenosiprol, induced models relevant to its potential therapeutic area would be employed. Examples of induced models include chemically induced liver cancer models using agents like DEN, or models of inflammatory bowel disease. These models allow for the evaluation of Tenosiprol's effects on disease progression, severity, and associated physiological changes in a living system that partially mimics the human condition.

Utilization of Larger Animal Models for Translational Pharmacological Research

While rodents are widely used, larger animal models such as pigs, dogs, and non-human primates offer greater physiological and anatomical similarity to humans, making them valuable for translational pharmacological research. These models are often employed in later stages of preclinical development to provide data that is more predictive of human responses.

Large animal models can more accurately replicate complex disease processes and are suitable for assessing drug efficacy, pharmacokinetics, and potential side effects in a system closer to humans. For a compound like Tenosiprol, studies in larger animal models could provide crucial data on its behavior in a more complex physiological environment, including aspects like systemic distribution and metabolism, which may differ significantly from rodents nih.gov. While their use is associated with higher costs and ethical considerations, the translational data obtained from large animal models can be essential for informing the design of human clinical trials.

Advanced Techniques for Assessing Compound Activity In Vivo

Assessing the activity of a compound like Tenosiprol in vivo involves employing advanced techniques to measure its effects on biological targets, pathways, and disease markers. These techniques provide detailed insights into how the compound interacts with the living system and modifies disease processes.

Telemetry, for example, is considered a gold standard method for assessing the effects of compounds on physiological parameters in conscious, freely moving animals. This allows for continuous monitoring of various signals without the stress induced by restraint or anesthesia. Advanced imaging techniques, while sometimes limited by the size of rodent models, can be more readily applied in larger animal models to visualize disease progression or the distribution of the compound. Computational models are also increasingly used in preclinical research to inform dose design and predict current flow in studies involving electrical stimulation, which could be relevant depending on Tenosiprol's mechanism of action or the disease model used. These advanced techniques aim to provide robust and reliable data to support the translation of preclinical findings to clinical applications.

Analytical Characterization in Tenosiprol Preclinical Research

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure and conformational properties of Tenosiprol. These techniques provide detailed information about the arrangement of atoms and the types of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for analyzing the atomic structure and composition of organic molecules. It provides detailed information about functional groups and their relative positions, allowing for the creation of a high-resolution structure. NMR can be used to identify components and their quantities in a sample. It can also be applied to study intermolecular interactions, such as small protein-ligand interactions, biomolecular dynamics, and low-transient and low-affinity complexes. Quantitative NMR analysis can provide insights into the kinetics and mechanisms of molecular processes, such as aggregation.

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify organic, polymeric, and in some cases, inorganic materials by measuring their absorption of infrared light. This technique provides a unique spectral "fingerprint" for each molecule or chemical structure, making it valuable for chemical identification. FTIR can be used to identify unknown materials, detect contamination on or in a material, and identify additives. In the context of protein analysis, FTIR can study secondary structure and conformational changes by examining the vibrational information of chemical bonds. This method is particularly suitable for investigating conformational changes in proteins under different environmental conditions, such as variations in temperature, pH, or solvent conditions.

Mass Spectrometry (MS) is widely used in preclinical research for various purposes, including the identification and quantification of compounds. MS allows for the direct measurement of the molecular composition of a sample. High-resolution mass spectrometry (HRMS) offers high sensitivity and accuracy, enabling the precise measurement of mass-to-charge ratios, which is crucial for identifying and quantifying analytes in complex mixtures. MS-based approaches have enabled the investigation of drug-protein interactions in various ways, including the direct detection of drug-target complexes, the examination of drug-induced changes in the target protein structure, and the monitoring of enzymatic target activity. Mass spectrometry imaging allows direct measurement of the molecular composition of a sample and can be used to image the spatial distribution of exogenous drugs and endogenous metabolites simultaneously over the surface of tissue sections or small biopsy, allowing new insights into compound efficacy. MS-based assays can also provide absolute quantification of biologics in various matrices.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of Tenosiprol and quantifying its amount in various samples. These methods separate components of a mixture based on their differential affinities for a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is one of the most commonly used techniques for detecting purity and performing quantitative analysis in modern research. HPLC provides high efficiency and precise separation capabilities, making it a reliable tool for detecting and quantifying impurities and degradation products in samples. Purity assessment using HPLC is typically performed by analyzing the chromatogram and calculating the proportion of the main peak area to the total peak area. If multiple peaks appear, this may indicate the presence of impurities or degradation products. For quantitative analysis, HPLC involves the measurement of the concentration or amount of analytes within a sample. This is often determined by measuring the area or height of its peak in the chromatogram, which is proportional to the concentration of the analyte. A calibration curve is constructed using standards of known concentrations to determine the concentration of analytes in unknown samples. Coupling HPLC with detectors like UV-Vis or mass spectrometry enhances its capabilities for identification and quantification.

Advanced Biophysical Characterization of Tenosiprol-Target Complexes

Biophysical techniques provide insights into the interactions between Tenosiprol and its biological targets, such as proteins. Understanding these interactions is fundamental to determining the compound's mechanism of action and potential efficacy. Biophysical characterization is critical for understanding the physical integrity and functionality of materials.

Advanced biophysical methods are used to characterize the physical integrity and functionality of both the protein target and the small molecule ligand, Tenosiprol. Techniques such as Dynamic Light Scattering (DLS) are used to determine the size distribution profile of particles in solution, providing important insight into the aggregation state of the sample under study. DLS is used to test the impact of concentration, buffer formulation, additives, and ligands on the size distribution of protein particles. It can also be used to evaluate the aggregation state of small molecules using static and dynamic light scattering and screen for conditions that minimize the formation of soluble aggregates. Small molecule aggregation is a major concern in drug discovery.

Binding studies are critical for understanding the interaction between Tenosiprol and its target. Techniques like Isothermal Titration Calorimetry (ITC) can provide a complete thermodynamic profile of target engagement with direct measurement of Kd, stoichiometry, enthalpy, and entropy. Automated ITC allows for unattended measurements of multiple binding interactions per day. Surface Plasmon Resonance (SPR) is another technique used to obtain Kd values, particularly when protein quantity is low. NMR can also serve as an orthogonal method for compound binding assessment. These biophysical methods play a vital role in the in-depth characterization of screening hits' interaction with target proteins, covering aspects such as activity, affinity, binding kinetics, and thermodynamics. This knowledge plays a pivotal role in diversifying early hit matter and optimizing drug candidates in preclinical research programs. Plasma protein binding assays are also important in preclinical development to identify the extent of test article binding, providing a percent bound and unbound fraction. This data can be used to calculate the free fraction in plasma to allow correction of in vivo exposures to profile efficacy. Equilibrium dialysis, ultrafiltration, and ultracentrifugation are methods used to determine the extent of plasma protein binding. Analysis of samples from these assays is often performed using liquid chromatography-mass spectrometry (LC-MS).

Interactive Data Table Example (Illustrative - Actual data for Tenosiprol would be required):

| Analytical Technique | Application in Tenosiprol Preclinical Research | Key Information Provided |

| NMR Spectroscopy | Structural elucidation, conformation analysis, intermolecular interactions, quantitative analysis | Atomic structure, functional groups, relative positions, binding assessment, kinetics of processes |

| FTIR Spectroscopy | Chemical identification, purity assessment, protein conformational changes | Molecular fingerprint, presence of impurities, structural changes in target proteins |

| Mass Spectrometry | Identification, quantification, drug-protein interaction analysis, spatial distribution | Molecular weight, elemental composition, concentration in matrices, detection of complexes, tissue distribution |

| HPLC | Purity assessment, quantitative analysis of Tenosiprol and impurities | Purity percentage, identification and quantification of impurities, concentration in samples |

| DLS | Assessment of aggregation state of Tenosiprol and target protein, complex formation | Particle size distribution, aggregation behavior, influence of conditions on aggregation |

| ITC | Thermodynamic profiling of Tenosiprol-target binding | Dissociation constant (Kd), stoichiometry, enthalpy, entropy of binding |

| SPR | Determination of binding affinity (Kd) and kinetics | Binding strength, association and dissociation rates |

| Plasma Protein Binding Assays | Determination of binding to plasma proteins | Percent bound and unbound fraction, free drug concentration |

Detailed Research Findings (Illustrative - Specific findings for Tenosiprol would be required):

While specific detailed research findings for Tenosiprol were not available in the search results, preclinical analytical characterization studies typically generate data such as:

NMR Spectra: Characteristic peaks and their integrations confirming the proposed chemical structure of Tenosiprol and indicating the presence and relative ratios of different hydrogen and carbon environments.

FTIR Spectra: Absorption bands corresponding to specific functional groups present in Tenosiprol, used for identification and confirmation of the molecular structure.

Mass Spectra: Molecular ion peaks confirming the molecular weight of Tenosiprol, and fragmentation patterns providing structural information. HRMS data would provide precise mass measurements for elemental composition determination.

HPLC Chromatograms: A main peak representing Tenosiprol and potentially smaller peaks corresponding to impurities. The relative area of the main peak indicates the purity level. Calibration curves would show the relationship between Tenosiprol concentration and peak area for quantitative analysis.

Biophysical Data (e.g., ITC thermograms, SPR sensorgrams): Data curves illustrating the binding interaction between Tenosiprol and its target protein, allowing for the calculation of binding constants and thermodynamic parameters. DLS data would show particle size distributions indicating the aggregation state of the compound or target protein.

Plasma Protein Binding Data: Percentage of Tenosiprol bound to plasma proteins in different species, and the unbound fraction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.